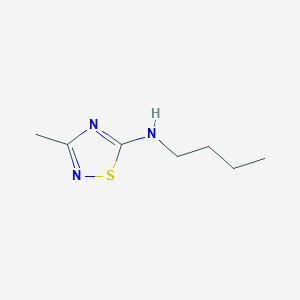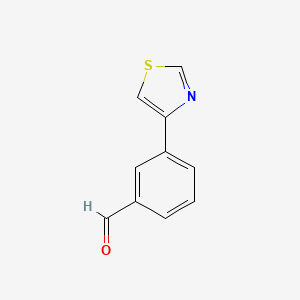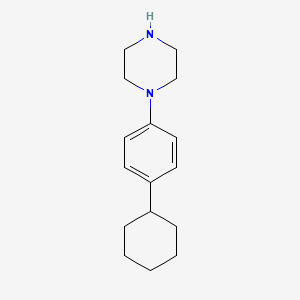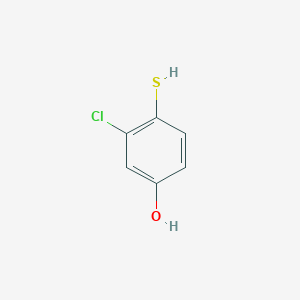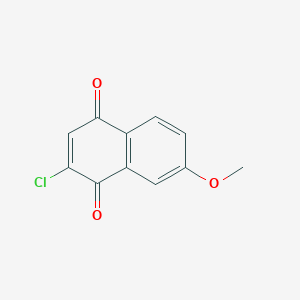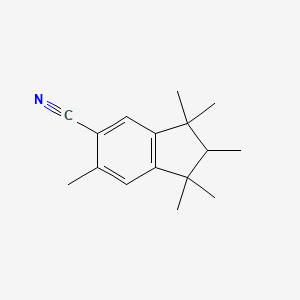
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C16H21N It is known for its unique structure, which includes a cyano group attached to an indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions where the cyano group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group plays a crucial role in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3,6-Hexamethylindan: Similar structure but lacks the cyano group.
1,1,2,3,3,6-Hexamethyl-5-acetylindan: Contains an acetyl group instead of a cyano group.
Uniqueness
2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-indene-5-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .
Properties
CAS No. |
63084-13-9 |
|---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1,1,2,3,3,6-hexamethyl-2H-indene-5-carbonitrile |
InChI |
InChI=1S/C16H21N/c1-10-7-13-14(8-12(10)9-17)16(5,6)11(2)15(13,3)4/h7-8,11H,1-6H3 |
InChI Key |
IFBLMNBANYFBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C#N)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
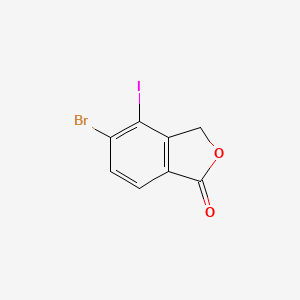
![8-chlorospiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8692674.png)
![1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)

